

Application Note: Identification of 2-Nitro-1-butanol Functional Groups using FTIR Spectroscopy

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Compound of Interest

Compound Name: 2-Nitro-1-butanol

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Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note details the use of FTIR spectroscopy for the identification of the characteristic functional groups in **2-Nitro-1-butanol**, a chemical intermediate relevant in various synthetic pathways. The primary functional groups of interest are the nitro group (-NO₂) and the hydroxyl group (-OH).

Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their chemical bonds. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a trough (or peak, depending on the axis) in the recorded spectrum. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups. For instance, the stretching vibration of an O-H bond in an alcohol typically appears as a broad band, while the stretching vibrations of a nitro group give rise to two distinct, strong bands.

Data Presentation: Characteristic FTIR Absorptions for 2-Nitro-1-butanol

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in **2-Nitro-1-butanol**.

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Peak Shape
Hydroxyl (-OH)	O-H Stretch	3550 - 3230[1]	Strong	Broad[1][2]
Nitro (-NO ₂)	Asymmetric N-O Stretch	1560 - 1540	Strong[3]	Sharp
Nitro (-NO ₂)	Symmetric N-O Stretch	1380 - 1350	Strong[3]	Sharp
Alkyl (C-H)	C-H Stretch	~2900[1]	Medium to Strong	Sharp
Alcohol (C-O)	C-O Stretch	1350 - 1000[1]	Strong[2]	Sharp

Experimental Protocol: FTIR Analysis of 2-Nitro-1-butanol (Liquid Film)

This protocol describes the procedure for obtaining an FTIR spectrum of liquid **2-Nitro-1-butanol** using the attenuated total reflectance (ATR) or liquid film method.

Materials:

- FTIR Spectrometer
- **2-Nitro-1-butanol** sample
- Salt plates (e.g., NaCl or KBr) or ATR crystal
- Pipette or dropper

- Solvent for cleaning (e.g., isopropanol, acetone)
- Lens paper/soft, lint-free wipes

Procedure:

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Perform a background scan to account for atmospheric CO₂ and water vapor. This will be subtracted from the sample spectrum.
- Sample Preparation (Liquid Film Method):
 - Place one to two drops of the **2-Nitro-1-butanol** sample onto the center of a clean, dry salt plate.
 - Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
- Sample Preparation (ATR Method):
 - Ensure the ATR crystal is clean and dry.
 - Place a small drop of **2-Nitro-1-butanol** directly onto the ATR crystal.
 - If applicable, lower the press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Initiate the sample scan using the instrument's software.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually collected over the mid-infrared range (4000 - 400 cm⁻¹).

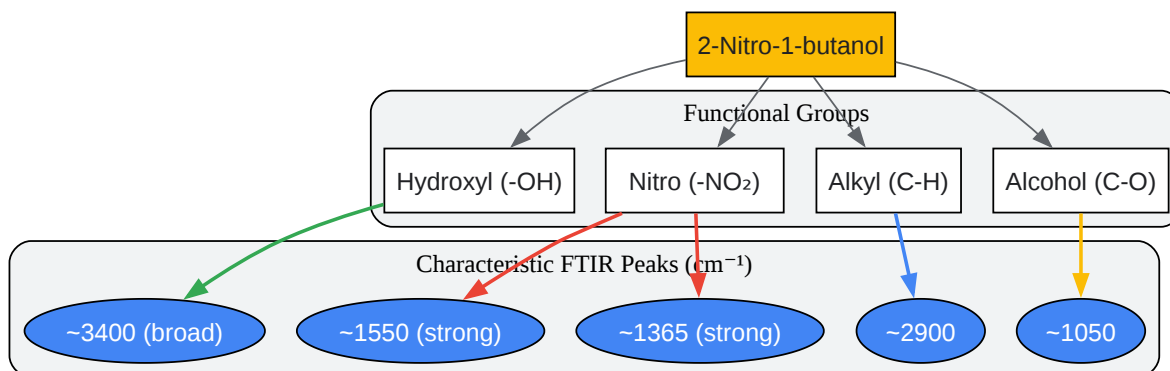
- Data Processing and Analysis:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the nitro (-NO₂) and hydroxyl (-OH) functional groups, as well as other relevant peaks (C-H, C-O).
 - Compare the obtained peak positions with the reference values in the data table.
- Cleaning:
 - After analysis, carefully clean the salt plates or ATR crystal with an appropriate solvent and soft wipes. Ensure they are completely dry before storage.

Visualizations



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Caption: Experimental workflow for FTIR analysis of **2-Nitro-1-butanol**.



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Caption: Correlation of functional groups in **2-Nitro-1-butanol** with their FTIR peaks.

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